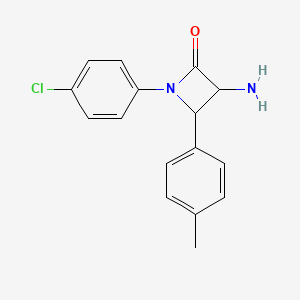
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Formation of Schiff Base: The aniline derivative reacts with the benzaldehyde derivative to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for azetidinones often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(p-tolyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This makes it distinct from other azetidinones with different substituents.
Eigenschaften
Molekularformel |
C16H15ClN2O |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
3-amino-1-(4-chlorophenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3 |
InChI-Schlüssel |
OPTVSLMAFGKSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)
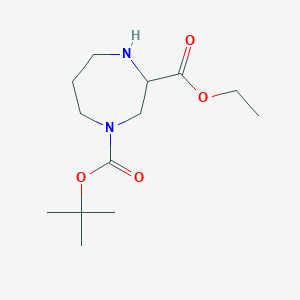
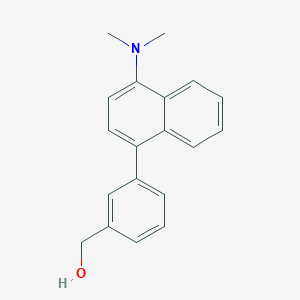

![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)


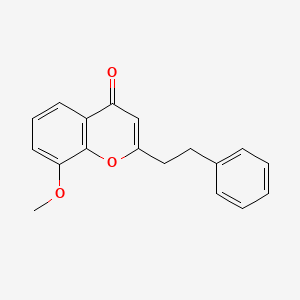

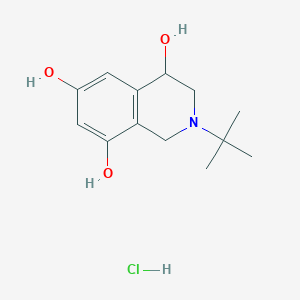

![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)

